molecular formula C20H23NO4 B12507436 Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate

Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate

Cat. No.: B12507436
M. Wt: 341.4 g/mol
InChI Key: MQTBGFUJFJGVMF-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy, methoxyphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate include other pyrrolidine derivatives with varying substituents. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C20H23NO4/c1-3-25-19(22)18-20(23,15-7-5-4-6-8-15)13-14-21(18)16-9-11-17(24-2)12-10-16/h4-12,18,23H,3,13-14H2,1-2H3

InChI Key

MQTBGFUJFJGVMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CCN1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O

Origin of Product

United States

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